(R)-2-((tert-Butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid
Description
This compound is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a 6-(trifluoromethyl)pyridin-3-yl substituent. Its structure integrates a trifluoromethyl group, which enhances lipophilicity and metabolic stability, and a pyridine ring that may contribute to π-π stacking interactions in biological targets . The Boc group serves as a protective moiety for the amine, enabling selective reactivity in synthetic pathways, as seen in peptide coupling reactions (e.g., DCC/DMAP-mediated esterification) .
Properties
Molecular Formula |
C14H17F3N2O4 |
|---|---|
Molecular Weight |
334.29 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid |
InChI |
InChI=1S/C14H17F3N2O4/c1-13(2,3)23-12(22)19-9(11(20)21)6-8-4-5-10(18-7-8)14(15,16)17/h4-5,7,9H,6H2,1-3H3,(H,19,22)(H,20,21)/t9-/m1/s1 |
InChI Key |
ATVCUHXUXISKRS-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN=C(C=C1)C(F)(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Pyridine Ring:
Coupling Reaction: The protected amino acid is coupled with the pyridine derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The compound’s closest analogs include Boc-protected amino acids with aromatic substituents. Key examples:
Analysis :
Mechanistic and Functional Comparisons
Target Engagement and Docking Profiles
Studies on structurally similar Boc-protected amino acids (e.g., oleanolic acid derivatives) reveal that scaffold similarity correlates with shared mechanisms of action (MOAs). For example:
- Molecular Docking : Analogous compounds with aromatic substituents (e.g., phenyl or pyridine) show affinity for kinase or protease targets due to π-system interactions .
- Transcriptome Analysis : Compounds with trifluoromethyl groups exhibit enhanced metabolic stability, as seen in drug-response RNA-seq data for CF3-containing analogs .
Pharmacokinetic Behavior
- Boc Protection : The Boc group in the target compound and its analogs improves solubility and delays enzymatic degradation, a feature critical for prodrug design .
- Trifluoromethyl Impact: The CF3 group in the target compound may reduce clearance rates compared to non-fluorinated analogs, as observed in pharmacokinetic studies of similar trifluoromethylpyridine derivatives .
Biological Activity
(R)-2-((tert-Butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (R)-2-((tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid can be represented as follows:
- IUPAC Name : (R)-2-((tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid
- Molecular Formula : C17H20F3N2O4
- Molecular Weight : 356.35 g/mol
- CAS Number : 1354225-89-0
The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can contribute to the compound's biological activity.
1. Enzyme Inhibition
Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced potency as enzyme inhibitors. For instance, studies have shown that the incorporation of trifluoromethyl groups into drug candidates can significantly improve their inhibitory effects on various enzymes, including those involved in cancer and viral replication pathways .
2. Antimicrobial Activity
Trifluoromethyl-containing compounds have been reported to possess antimicrobial properties. The unique electronic properties of the trifluoromethyl group may enhance the interaction with microbial targets, leading to increased efficacy against certain pathogens .
3. Anti-inflammatory Properties
Compounds similar to (R)-2-((tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid have shown promise in modulating inflammatory pathways. The ability to inhibit pro-inflammatory cytokines makes such compounds potential candidates for treating inflammatory diseases .
Case Study 1: Trifluoromethyl Group in Drug Development
A comprehensive review highlighted the role of trifluoromethyl groups in enhancing drug potency. For example, the addition of a trifluoromethyl group to a phenolic ring increased the potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs . This underscores the potential of (R)-2-((tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid in developing more effective therapeutics.
Case Study 2: Antiviral Activity
Research has demonstrated that similar compounds exhibit antiviral activity against various viruses by targeting specific viral enzymes. For instance, compounds with a trifluoromethyl moiety showed significant inhibition of reverse transcriptase, a key enzyme in viral replication . This suggests that (R)-2-((tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid could be explored as a potential antiviral agent.
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
